Ethyl benzo[d]thiazole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJYVVHVFIOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441048 | |
| Record name | ethyl benzo[d]thiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-64-1 | |
| Record name | ethyl benzo[d]thiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl Benzo D Thiazole 6 Carboxylate
Strategic Approaches for the Synthesis of Ethyl benzo[d]thiazole-6-carboxylate
The construction of the this compound framework can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the thiazole (B1198619) ring fused to a benzene backbone, with the ethyl carboxylate group pre-installed on the benzenoid ring.
Optimized Cyclization Reactions for Benzo[d]thiazole-6-carboxylate Formation
One of the most common and effective methods for the synthesis of the benzothiazole (B30560) ring system is through oxidative cyclization reactions. A well-established procedure involves the reaction of a 4-aminobenzoate derivative with a thiocyanate salt in the presence of an oxidizing agent.
For the synthesis of the analogous methyl 2-aminobenzo[d]thiazole-6-carboxylate, a model reaction was conducted using methyl 4-aminobenzoate and potassium thiocyanate (KSCN) in glacial acetic acid. The reaction mixture is cooled, and then bromine in acetic acid is added dropwise, leading to the formation of the desired benzothiazole ring. nih.gov This method can be adapted for the synthesis of the ethyl ester by starting with ethyl 4-aminobenzoate. The general scheme for this reaction is depicted below:
![Scheme 1: Oxidative cyclization for the synthesis of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate.](httpshttps://i.imgur.com/image1.png)
The reaction proceeds through the in situ formation of a thiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by oxidation to form the stable aromatic benzothiazole system.
Condensation Reactions Utilizing 2-Aminothiophenol and Related Precursors
An alternative and widely used approach to construct the 2-substituted benzothiazole core involves the condensation of 2-aminothiophenol with a variety of carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. While this method is more commonly employed for introducing substituents at the 2-position, it can be adapted for the synthesis of the parent this compound by using appropriate precursors.
For instance, the condensation of ethyl 4-amino-3-mercaptobenzoate with a suitable one-carbon synthon, such as formic acid or its equivalent, would lead to the formation of the desired product. The key challenge in this approach lies in the synthesis and stability of the substituted 2-aminothiophenol precursor.
A study by Jebur et al. describes the synthesis of ethyl-2-aminobenzothiazole-6-carboxylate starting from 4-amino benzoic acid. The acid is first esterified to ethyl 4-aminobenzoate. This ester is then treated with potassium thiocyanate, followed by an oxidative cyclization using a bromine solution to yield the final product. longdom.orgresearchgate.net
Multi-Step Synthetic Pathways and Intermediate Analysis
The synthesis of this compound, particularly when incorporating various substituents on the benzothiazole core, often necessitates multi-step synthetic sequences. These pathways allow for the controlled introduction of functional groups and the construction of more complex molecular architectures.
A representative multi-step synthesis of substituted 2-aminobenzo[d]thiazole-6-carboxylates is detailed by Krištofíková et al. nih.govacs.org This work focuses on the preparation of hydroxy- and alkoxy-substituted derivatives, which are valuable for further functionalization. The general strategy involves the following key steps:
Esterification: The synthesis typically begins with a substituted 4-nitrobenzoic acid, which is esterified to the corresponding methyl or ethyl ester.
Functional Group Introduction: Substituents, such as alkoxy groups, are introduced onto the aromatic ring, for example, through Williamson ether synthesis on a phenolic precursor.
Nitro Group Reduction: The nitro group is then reduced to an amine, commonly using catalytic hydrogenation (e.g., H2, Pd/C) or a reducing agent like tin(II) chloride (SnCl2).
Benzothiazole Ring Formation: The resulting substituted 4-aminobenzoate undergoes oxidative cyclization with potassium thiocyanate and bromine to form the 2-aminobenzothiazole ring.
Intermediate analysis at each stage, typically using techniques like NMR spectroscopy and mass spectrometry, is crucial to confirm the structure and purity of the products before proceeding to the next step.
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule offers several sites for further chemical modification, enabling the generation of a diverse library of derivatives. The primary points of functionalization are the C-2, C-4, and C-5 positions of the benzothiazole ring, as well as the ethyl ester group itself.
Regioselective Functionalization at the C-2, C-4, and C-5 Positions
C-2 Position: The 2-amino group in 2-aminobenzothiazole derivatives is a versatile handle for a wide range of functionalizations. It can readily react with electrophiles to form amides, ureas, thioureas, and Schiff bases.
For instance, Jebur et al. demonstrated the derivatization of ethyl-2-aminobenzothiazole-6-carboxylate by reacting it with various substituted benzaldehydes to yield the corresponding Schiff bases. longdom.orgresearchgate.net Furthermore, treatment with acetic anhydride afforded the N-acetylated derivative. longdom.orgresearchgate.net
C-4 and C-5 Positions: Introducing substituents at the C-4 and C-5 positions of the benzothiazole ring typically requires starting with appropriately substituted precursors. A study by Krištofíková et al. provides an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates. nih.govacs.org These hydroxy derivatives serve as excellent precursors for further functionalization, such as O-alkylation via the Williamson ether synthesis . nih.gov
In this method, the hydroxy-substituted benzothiazole is treated with an alkyl halide in the presence of a base (e.g., K2CO3) to yield the corresponding ether. This allows for the introduction of a wide variety of alkyl and substituted alkyl chains at these positions.
The table below summarizes the types of functionalization at different positions of the benzo[d]thiazole-6-carboxylate scaffold.
| Position | Type of Functionalization | Reagents and Conditions | Resulting Functional Group |
| C-2 (from 2-amino derivative) | Schiff Base Formation | Substituted benzaldehydes | Imine (-N=CH-Ar) |
| Acylation | Acetic anhydride | Acetamide (-NH-CO-CH3) | |
| C-4 / C-5 (from hydroxy derivative) | Williamson Ether Synthesis | Alkyl halide, K2CO3 | Ether (-O-R) |
Ester Hydrolysis and Carboxylic Acid Formation
The ethyl ester group at the 6-position of the benzothiazole ring can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is significant as it provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
The hydrolysis can be carried out under either acidic or basic conditions.
Acid-catalyzed hydrolysis: The ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of water. This is a reversible reaction.
Base-catalyzed hydrolysis (saponification): The ester is treated with a base, such as sodium hydroxide or potassium hydroxide. This reaction is irreversible and typically proceeds to completion, yielding the carboxylate salt, which is then acidified to obtain the free carboxylic acid.
The resulting benzo[d]thiazole-6-carboxylic acid is a valuable building block for further synthetic transformations, including the formation of amide bonds with various amines, leading to a diverse range of potentially bioactive compounds.
Amidation and Other Carbonyl Transformations
The ester functional group at the 6-position of the benzothiazole ring is a versatile handle for a variety of chemical transformations, most notably amidation. Direct amidation of the ethyl ester can be challenging, but a common and highly effective strategy involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine. This approach allows for the synthesis of a wide array of amide derivatives.
A related transformation has been demonstrated on the analogous compound, ethyl-2-aminobenzothiazole-6-carboxylate. This compound reacts with hydrazine (B178648) hydrate to afford the corresponding 2-benzothiazolyl-6-hydrazido acetamide, showcasing the conversion of the ester into a hydrazide researchgate.net. Hydrazides are valuable intermediates for the synthesis of other heterocyclic systems. Additionally, the 2-amino variant can be treated with acetic anhydride, resulting in N-acetylation researchgate.net. While this reaction occurs on the amino group, it underscores the chemical accessibility of functional groups on the scaffold.
The general process for creating diverse amides from the parent compound involves activating the intermediate carboxylic acid. A variety of coupling agents have been developed for the mild and effective amidation of carboxylic acids, which activate the carboxyl group to facilitate reaction with an amine lookchemmall.com. This versatility is crucial in medicinal chemistry for tuning the pharmacological properties of the molecule.
Table 1: Key Carbonyl Transformations
| Starting Material | Reagent(s) | Product | Transformation Type |
|---|
Introduction of Halogen and Amino Substituents
The introduction of halogen and amino groups onto the benzothiazole core of this compound is pivotal for modulating its electronic and biological properties. The synthesis of substituted benzothiazoles often begins with appropriately substituted anilines rather than through substitution on the pre-formed heterocycle.
For instance, a versatile and efficient method for preparing 2-aminobenzo[d]thiazole-6-carboxylates involves the cyclization of methyl p-aminobenzoates using potassium thiocyanate (KSCN) and bromine in acetic acid acs.orgnih.gov. By starting with differently substituted p-aminobenzoates (e.g., those containing hydroxyl groups), one can introduce substituents at various positions on the benzene ring of the final benzothiazole product acs.orgnih.gov. This synthetic strategy provides a reliable pathway to derivatives with functional groups that can be further modified. For example, hydroxyl groups can be alkylated, offering a route to a diverse library of compounds acs.org.
While direct electrophilic aromatic substitution on the benzothiazole ring is a known process, the regioselectivity is governed by the existing substituents. The electron-withdrawing nature of the ethyl carboxylate group at the C-6 position would direct incoming electrophiles, such as halogens, to specific positions on the benzene portion of the ring system.
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is increasingly important in the synthesis of pharmacologically relevant molecules like benzothiazoles. nih.gov Efforts have focused on reducing waste, avoiding hazardous reagents, and minimizing energy consumption by employing alternative energy sources and environmentally benign solvents. nih.gov
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities with significantly reduced reaction times. semanticscholar.org The synthesis of the benzothiazole core, typically achieved by condensing a 2-aminothiophenol with an aldehyde or carboxylic acid derivative, is particularly amenable to microwave irradiation.
Studies have shown that microwave-assisted methods are superior to conventional heating, with reaction times decreasing dramatically and yields often increasing by 12% to 20%. scielo.br For example, the condensation of 2-aminothiophenol with various aldehydes can be completed in minutes under microwave irradiation, compared to hours using traditional reflux methods. ias.ac.inresearchgate.net This high efficiency makes microwave synthesis an attractive, energy-saving, and environmentally friendly approach for preparing benzothiazole derivatives. scielo.br
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 8 hours | 56% | researchgate.net |
| Microwave Irradiation | 4 minutes | 90% | researchgate.net |
| Conventional Heating | 5-6 hours | 70-82% | scielo.br |
| Microwave Irradiation | 12-15 minutes | 82-94% | scielo.br |
Photoredox Catalysis and Photocatalyst-Free Conditions
Visible-light photoredox catalysis represents a cutting-edge, green approach to organic synthesis. This methodology uses light as a clean energy source to drive chemical transformations under mild conditions. A visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been developed. mdpi.com This reaction proceeds efficiently under irradiation from a simple blue LED in an air atmosphere, avoiding the need for harsh reagents or high temperatures. mdpi.com The method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes, demonstrating its broad utility for constructing the benzothiazole scaffold. While specific applications to this compound are still emerging, these photocatalytic methods for forming the core ring system represent a significant advancement in sustainable chemical synthesis.
Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of benzothiazoles often employ volatile and toxic organic solvents like toluene. nih.gov Green chemistry promotes the use of safer alternatives.
Water is an ideal green solvent, and methods have been developed for the synthesis of benzothiazole derivatives in aqueous media. rsc.org These methods are often metal-free, produce high yields in short reaction times, and simplify the work-up procedure. rsc.org Glycerol, a biodegradable and non-toxic solvent, has also been successfully used for the microwave-assisted synthesis of benzothiazoles, eliminating the need for a catalyst. researchgate.net Another promising green solvent is Polyethylene Glycol (PEG), which is non-toxic, recyclable, and has been used in the efficient synthesis of 2-thio-substituted benzothiazoles. researchgate.net The use of these environmentally benign solvent systems significantly reduces the generation of hazardous waste, aligning the synthesis of benzothiazole derivatives with the principles of sustainable chemistry.
Sophisticated Spectroscopic and Analytical Characterization of Ethyl Benzo D Thiazole 6 Carboxylate Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to ethyl benzo[d]thiazole-6-carboxylate analogues has yielded detailed insights into their atomic arrangement.
High-resolution 1H and 13C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of these molecules. In the 1H NMR spectrum of this compound, the ethyl group protons typically appear as a triplet for the methyl group (CH3) and a quartet for the methylene (B1212753) group (CH2) due to spin-spin coupling. The aromatic protons on the benzothiazole (B30560) ring system exhibit complex splitting patterns in the downfield region of the spectrum, with their specific chemical shifts being highly dependent on the substitution pattern. For instance, in a study of various benzothiazole derivatives, aromatic proton signals were observed in the range of 6.10–8.10 ppm. nih.gov
The 13C NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbon of the ester group is characteristically found at a low field, often in the range of 160-170 ppm. dergipark.org.tr The carbons of the benzothiazole core resonate in the aromatic region, typically between 110 and 160 ppm. nih.govdergipark.org.tr The chemical shifts of these carbons are sensitive to the electronic environment, and thus to the nature and position of substituents on the ring system. uq.edu.au
Table 1: Representative 1H and 13C NMR Data for Benzothiazole Derivatives iyong-talaan
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-(p-tolyl)benzo[d]thiazole | 8.10 (d, J = 8.4 Hz, 1H), 8.03 (d, J = 8.4 Hz, 2H), 7.92-7.87 (m, 1H), 7.54-7.48 (m, 1H), 7.41-7.38 (m, 1H), 7.32 (d, J = 8.2 Hz, 2H), 2.46 (s, 3H) | 168.4, 154.3, 141.4, 135.1, 131.0, 129.8, 127.5, 126.3, 124.9, 123.1, 121.6, 21.5 | rsc.org |
| 2-(4-methoxyphenyl)benzo[d]thiazole | 8.08-8.01 (m, 3H), 7.87 (d, J = 8.0 Hz, 1H), 7.46 (t, J = 7.6 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 6.98 (d, J = 8.4 Hz, 2H), 3.87 (s, 1H) | 168.0, 161.9, 154.4, 134.8, 129.2, 126.5, 126.2, 124.9, 122.8, 121.7, 114.6, 55.6 | rsc.org |
| Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate | Specific singlet peak for the methyl group protons at δ 2.28 ppm. | [M + 1] peak at m/z = 261.2 | nih.gov |
| 2-(Furan-2-yl)benzothiazole-6-carboxylic acid | 13.10 (brs, 1H, COOH), 8.75 (d, J = 1.6, 1H, Ar), 8.05 (m, 3H, 2H Ar, 1H Fur), 7.43 (dd, J1 = 3.6, J2 = 0.4, 1H, Fur), 6.81 (m, 1H, Fur) | 167.25 (COOH), 160.62 (Ar), 156.61 (Ar),148.20 (Fur), 147.30 (Fur), 134.34 (Ar), 128.14 (Ar), 127.96 (Ar), 124.95 (Ar), 122.80 (Ar), 113.77 (Fur), 113.45 (Fur) | nih.gov |
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the ethyl group and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the ethyl ester group to the benzothiazole core. An extensive NMR investigation of 43 2-aryl benzothiazole derivatives utilized one- and two-dimensional NMR experiments to characterize the pbt derivatives. nih.gov
The electronic effects of substituents on the benzothiazole ring significantly influence the chemical shifts of the remaining protons and carbons. uq.edu.au Electron-donating groups tend to shield the nuclei, causing upfield shifts (lower ppm values), while electron-withdrawing groups have the opposite effect, leading to downfield shifts. For example, a study on aminophenyl substituted benzothiazoles showed that the chemical shift of the amino proton was sensitive to its position on the phenyl ring, with the ortho-substituted compound showing a downfield shift compared to the para-substituted one, suggesting intramolecular hydrogen bonding. uq.edu.au Coupling constants (J values) provide valuable information about the dihedral angles between coupled protons, which can help to determine the relative stereochemistry in some analogues.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula. This is crucial for confirming the identity of newly synthesized this compound analogues and for distinguishing between isomers. For instance, the HRMS data for various benzothiazole derivatives have been reported, confirming their calculated molecular formulas. rsc.orgnih.gov
Table 2: HRMS Data for Selected Benzothiazole Analogues iyong-talaan
| Compound | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |
|---|---|---|---|
| 2-(p-tolyl)benzo[d]thiazole | 226.0690 | 226.0695 | rsc.org |
| 2-(o-tolyl)benzo[d]thiazole | 226.0690 | 226.0692 | rsc.org |
| 2-(2-chlorophenyl)benzo[d]thiazole | 246.0144 | 246.0149 | rsc.org |
| 2-(3-chlorophenyl)benzo[d]thiazole | 246.0144 | 246.0147 | rsc.org |
| 6-methyl-2-(p-tolyl)benzo[d]thiazole | 240.0847 | 240.0848 | rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond stretching and bending frequencies, providing a "fingerprint" of the functional groups present in the molecule.
In the IR spectrum of this compound, characteristic absorption bands are expected for:
C=O stretch: A strong band typically appears in the region of 1700-1750 cm⁻¹ for the ester carbonyl group. For example, a benzothiazole-6-carboxylate derivative showed a C=O stretching frequency at 1746 cm⁻¹. researchgate.net
C=N stretch: The imine bond in the thiazole (B1198619) ring gives rise to an absorption band around 1600-1650 cm⁻¹. researchgate.net
C-O stretch: The ester C-O bonds will show stretching vibrations in the 1000-1300 cm⁻¹ region.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzothiazole ring system.
C-H stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes. core.ac.ukresearchgate.net
Table 3: Key IR Absorption Bands for Benzothiazole Derivatives iyong-talaan
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O (ester) | 1700-1750 | researchgate.net |
| C=N (thiazole) | 1600-1650 | researchgate.netresearchgate.net |
| Aromatic C=C | 1450-1600 | rsc.orgresearchgate.net |
| C-H (aromatic) | >3000 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation in the molecule.
Benzothiazole derivatives, with their extended π-electron systems, typically exhibit strong UV absorption. The position and intensity of the absorption bands are influenced by the substituents on the benzothiazole ring. umaine.eduresearchgate.net Electron-donating groups can cause a red shift (bathochromic shift) to longer wavelengths, while electron-withdrawing groups may cause a blue shift (hypsochromic shift). The UV-Vis spectra of these compounds are often characterized by multiple absorption bands corresponding to different π-π* and n-π* transitions. umaine.edu For example, a study on the photophysical properties of various nitrogen heterocycles containing benzothiazoles reported their UV-visible absorption data. umaine.edu
Table 4: UV-Visible Absorption Data for Benzothiazole Derivatives iyong-talaan
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Benzothiazole (BTZL) | 260, 280 | --- | umaine.edu |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
The synthesis of this compound and its derivatives often involves multi-step processes where precise monitoring and control are paramount. Chromatographic methods are central to achieving this, enabling chemists to track the consumption of reactants and the formation of products, as well as to ascertain the purity of the isolated compounds.
HPLC-MS is a hybrid analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This makes it an exceptionally powerful tool for monitoring the progress of chemical reactions in real-time. By periodically sampling the reaction mixture and analyzing it by HPLC-MS, researchers can track the disappearance of starting materials and the appearance of the desired product, as well as any intermediates or byproducts.
In the context of synthesizing this compound analogues, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a formic acid modifier to improve peak shape and ionization efficiency. The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a range of polarities.
The mass spectrometer, coupled to the HPLC, provides mass information for the separated components, allowing for their unambiguous identification. For instance, in the synthesis of certain benzothiazole inhibitors, HPLC-MS is used to confirm the formation of the product by identifying its molecular ion peak ([M+H]⁺). sielc.com A study on the synthesis of benzothiazole derivatives also utilized HPLC analysis to confirm the successful activation of reactants by observing the conversion to their corresponding methyl esters. nih.gov
Table 1: Illustrative HPLC-MS Conditions for Reaction Monitoring of this compound Analogues
| Parameter | Condition |
| HPLC System | Waters 2695 Multisolvent Delivery System or equivalent |
| Column | Lichrosphere RP-18 (5 µm, 125 x 4 mm) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) and Mass Spectrometer (MS) |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
This table presents a representative method; specific conditions may vary based on the exact analogue being synthesized and the reaction kinetics.
By monitoring the relative peak areas of the starting materials and the product over time, a reaction profile can be generated. This data is crucial for determining the optimal reaction time, identifying the presence of any stable intermediates, and understanding the formation of impurities.
Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique for assessing the purity of synthesized compounds. It relies on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).
For the purity evaluation of this compound and its analogues, TLC is an invaluable tool. A small spot of the purified compound, dissolved in a suitable solvent, is applied to the TLC plate, which is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compound is separated from any impurities. The purity is assessed by the presence of a single spot under UV visualization. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.
The choice of the solvent system for the mobile phase is critical for achieving good separation. For benzothiazole derivatives, a mixture of a non-polar solvent like n-hexane or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) is commonly used. researchgate.netnih.gov The ratio of these solvents can be adjusted to optimize the separation. For instance, in the synthesis of certain benzothiazole analogues, reactions are monitored using TLC on silica gel plates with an ethyl acetate: n-hexane solvent system. jyoungpharm.org
Table 2: Representative TLC Conditions for Purity Evaluation of this compound Analogues
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC plates |
| Mobile Phase | Ethyl Acetate : n-Hexane (3:7, v/v) |
| Visualization | UV light (254 nm) |
| Expected Outcome for Pure Compound | A single spot |
The Rf value is highly dependent on the specific compound and the exact TLC conditions.
In preparative applications, TLC can also be used to purify small quantities of a compound. In the synthesis of some benzothiazole-6-carboxylate derivatives, preparative thin-layer chromatography has been employed for purification. researchgate.net
In Depth Computational and Theoretical Investigations of Ethyl Benzo D Thiazole 6 Carboxylate
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Comprehensive searches of scientific literature did not yield specific studies that have utilized Density Functional Theory (DFT) to analyze the molecular geometry and electronic structure of Ethyl benzo[d]thiazole-6-carboxylate. While DFT studies have been performed on numerous other benzothiazole (B30560) derivatives to understand their properties, the specific data for the title compound remains unpublished.
Optimization of Molecular Geometries and Conformational Analysis
There are no available published studies detailing the optimization of the molecular geometry or a full conformational analysis of this compound using DFT methods. Such an analysis would typically involve calculating the potential energy surface by rotating key dihedral angles—such as those associated with the ethyl ester group—to identify the most stable, low-energy conformers. However, the specific bond lengths, bond angles, and dihedral angles for the optimized ground state of this molecule have not been reported in the literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's chemical reactivity and electronic transitions, has not been specifically published for this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding HOMO-LUMO energy gap (ΔE), have not been computationally determined and reported. This information is essential for predicting the molecule's behavior as an electron donor or acceptor and its kinetic stability.
Charge Distribution and Electrostatic Potential Mapping (MESP)
Detailed analyses of the charge distribution and Molecular Electrostatic Potential (MESP) maps for this compound are absent from the scientific literature. An MESP analysis would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into its intermolecular interactions and potential sites for chemical reactions. Without dedicated DFT calculations, these specific electronic features remain uncharacterized.
Vibrational Spectra Prediction and Analysis
A theoretical prediction and analysis of the vibrational spectra (infrared and Raman) of this compound using DFT methods have not been found in published research. Computational vibrational analysis is a standard method to assign experimental spectral bands to specific molecular motions (e.g., stretching, bending). While experimental spectroscopic data may exist, the theoretical calculations required for a detailed assignment of vibrational modes for this specific compound are not available.
Polarizability and Hyperpolarizability Calculations
There are no published computational studies reporting the polarizability (α) and hyperpolarizability (β) values for this compound. These calculations are fundamental for predicting the nonlinear optical (NLO) properties of a molecule. The response of this molecule to an external electric field, which determines its potential for use in optoelectronic applications, has not been theoretically investigated and reported.
Theoretical Prediction of Chemical Reactivity Descriptors
Global and local chemical reactivity descriptors, derived from DFT calculations, have not been reported for this compound. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. The absence of calculated HOMO and LUMO energies precludes the determination of these important theoretical reactivity parameters.
Electron Affinity, Ionization Potential, Chemical Hardness, and Softness
Quantum chemical calculations, particularly those employing Density Functional Theory (dft), are pivotal in elucidating the electronic structure and reactivity of molecules like this compound. Key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide a quantitative framework for understanding its chemical behavior.
Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that describe the energy required to remove an electron and the energy released upon gaining an electron, respectively. Within the framework of Koopmans' theorem, these can be approximated from the energies of the frontier molecular orbitals:
IP ≈ -EHOMO
EA ≈ -ELUMO
From these values, further reactivity indices such as Chemical Hardness (η) and Global Softness (S) are calculated. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Chemical Hardness (η) = (IP - EA) / 2
Global Softness (S) = 1 / η
A large HOMO-LUMO energy gap is typically associated with high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Computational studies on various benzothiazole derivatives have shown that the nature and position of substituents on the ring system can significantly modulate these frontier orbital energies and, consequently, the reactivity of the compound. For instance, in one study of thiazole (B1198619) derivatives, compounds with a high softness value were identified, indicating greater reactivity.
Below is a table of calculated quantum chemical descriptors for a series of related thiazole-acetamide derivatives, illustrating the typical range of these values.
| Compound ID | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Softness (S) (eV⁻¹) |
| 3a | -0.2195 | -0.0419 | 0.2195 | 0.0419 | 0.0888 | 5.6306 |
| 3b | -0.2099 | -0.0261 | 0.2099 | 0.0261 | 0.0919 | 5.4407 |
| 3c | -0.2259 | -0.0311 | 0.2259 | 0.0311 | 0.0974 | 5.1335 |
| 3e | -0.2253 | -0.0589 | 0.2253 | 0.0589 | 0.0832 | 6.0096 |
| 3g | -0.2303 | -0.0575 | 0.2303 | 0.0575 | 0.0864 | 5.7870 |
This table presents data for illustrative thiazole-acetamide derivatives to demonstrate the application of these computational parameters.
Electrophilicity Index Studies
The Global Electrophilicity Index (ω) is a crucial conceptual dft descriptor that quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η).
Electronic Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Global Electrophilicity Index (ω) = μ² / 2η
A higher electrophilicity index indicates a greater capacity to act as an electrophile in a chemical reaction. This parameter is invaluable for predicting the reactivity of molecules in polar or charge-transfer reactions. For example, a compound with a high ω value would be a good electron acceptor. Computational analyses of various thiazole derivatives have utilized this index to compare the electrophilic nature of different analogs. In a study of thiazole-acetamide derivatives, the compound designated '3e' was found to have the highest electrophilicity index, suggesting it has a strong capacity to accept electrons.
The following table provides calculated values for the electronic chemical potential and the global electrophilicity index for the same series of related thiazole derivatives.
| Compound ID | Electronic Chemical Potential (μ) (eV) | Global Electrophilicity Index (ω) (eV) |
| 3a | -0.1307 | 0.0962 |
| 3b | -0.1180 | 0.0758 |
| 3c | -0.1285 | 0.0848 |
| 3e | -0.1421 | 0.1213 |
| 3g | -0.1439 | 0.1198 |
This table presents data for illustrative thiazole-acetamide derivatives to demonstrate the application of these computational parameters.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Simulation of Absorption and Fluorescence Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the simulation of electronic absorption (UV-Vis) and emission (fluorescence) spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.
The primary electronic transitions in benzothiazole derivatives typically involve excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org These HOMO-LUMO transitions are largely responsible for the principal absorption wavelengths (λmax). scirp.org TD-DFT calculations can predict these wavelengths and help interpret experimental spectra by assigning specific electronic transitions to observed absorption bands. scirp.org For instance, theoretical investigations of benzothiazole and its derivatives have been conducted using the B3LYP functional, which has proven effective in predicting their spectroscopic properties. scirp.org Such studies provide insights into how different substituents affect the electronic transitions and, consequently, the color and photophysical properties of the compounds. scirp.orgnih.gov
Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) Pathways
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. This phenomenon is characteristic of molecules containing a pre-existing intramolecular hydrogen bond. Benzothiazole derivatives, particularly those with a hydroxyl or amino group at a specific position, are known to exhibit ESIPT.
The process generally follows a four-step photophysical cycle:
Photoexcitation from the ground state (Enol form) to the excited state.
An ultrafast intramolecular proton transfer in the excited state to form a transient tautomer (Keto form).
Radiative relaxation (fluorescence) from the excited tautomer's potential energy minimum, resulting in a large Stokes shift.
Non-radiative relaxation back to the ground state, followed by a reverse proton transfer to regenerate the initial Enol form.
Computational methods, specifically DFT and TD-DFT, are instrumental in analyzing ESIPT pathways. By constructing potential energy surfaces for both the ground and excited states, researchers can identify the transition states and calculate the energy barriers for the proton transfer. Studies on related benzothiazole systems have shown that upon photoexcitation, the intramolecular hydrogen bonds are strengthened, which facilitates the ESIPT process. nih.gov The calculated energy barriers can confirm whether the proton transfer is a low-energy, nearly barrierless process, which is characteristic of efficient ESIPT molecules.
Investigation of Cis-Trans Isomerisation Dynamics
Following an initial photochemical event like ESIPT, some molecules can undergo further structural changes, such as cis-trans isomerisation. This process involves rotation around a single or double bond, leading to different geometric isomers. The dynamics of such isomerizations are critical for understanding the complete photo-reaction cycle and the potential for creating molecular switches.
Theoretical studies on certain 2-(2'-aminophenyl)benzothiazole derivatives have shown that after the initial ESIPT, a subsequent cis-trans isomerisation can occur along the bond connecting the benzothiazole and phenyl rings. researchgate.nettandfonline.com Using TD-DFT, the energy barriers for this isomerisation in both the ground and excited states can be calculated. researchgate.nettandfonline.com For example, in derivatives like 2-(2'-acetylaminophenyl)benzothiazole, the energy barriers for the trans-tautomer to cis-tautomer isomerisation in the ground state were calculated to be 0.33 eV. researchgate.nettandfonline.com The existence of such energy barriers suggests that a long-lived trans-tautomer species may be present in the ground state, which has been confirmed by spectroscopic experiments in some cases. researchgate.nettandfonline.com These computational investigations provide a detailed picture of the sequential photochemical events and the stability of different isomers involved in the relaxation pathway. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design for evaluating the binding affinity and orientation of a ligand within a protein's active site.
Molecular Docking predicts the preferred binding mode of a ligand to a receptor. The process involves sampling a large number of conformations and orientations of the ligand in the binding site and scoring them based on a force field that estimates the binding free energy. The result is typically a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.
Benzothiazole derivatives have been extensively studied as inhibitors for various protein targets, including protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. In such studies, docking simulations reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the benzothiazole scaffold and the amino acid residues in the active site.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes, the stability of binding interactions, and the influence of solvent.
The table below shows illustrative docking scores for a series of benzothiazole–carboxamide hybrids against the EGFR protein target (PDB ID: 4WKQ), demonstrating how computational screening is used to identify promising compounds.
| Compound ID | Docking Score (kcal/mol) |
| 6a | -6.093 |
| 6b | -7.051 |
| 6j | -6.063 |
| 6k | -6.068 |
| Gefitinib (Reference) | -5.767 |
This table presents data for illustrative benzothiazole–carboxamide derivatives against the 4WKQ protein target to demonstrate the application of molecular docking. researchgate.net
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method estimates the binding affinity and strength of the interaction, often expressed as a docking score. For benzothiazole derivatives, including structures analogous to this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.
Research has shown that benzothiazole derivatives can effectively bind to the active sites of various enzymes. For instance, in studies targeting α-glucosidase, an enzyme relevant to type 2 diabetes, docking experiments revealed crucial interactions between benzothiazole compounds and key amino acid residues within the catalytic pocket researchgate.net. Similarly, investigations into their potential as antibacterial agents have used docking to study interactions with target proteins from bacteria like Klebsiella aerogenes and Staphylococcus aureus researchgate.netmdpi.com. In the context of cancer therapy, benzothiazole derivatives have been docked into the DNA binding domain of the FOXM1 protein, with analyses revealing binding patterns and affinities crucial for inhibition nih.gov.
The predicted binding affinity is a key outcome of these studies. For example, docking studies against bacterial proteins identified certain benzothiazole derivatives with high predicted affinities, suggesting their potential as antibacterial agents mdpi.com. The binding interactions, alignment, and structural arrangement of these molecules within the catalytic pocket are explored through these in silico strategies researchgate.net. These computational predictions are vital for prioritizing compounds for further experimental testing and for guiding the design of new, more potent derivatives.
| Biological Target | Target Class | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application |
|---|---|---|---|---|
| α-glucosidase | Enzyme (Hydrolase) | Data not specified | Catalytic pocket residues | Anti-diabetic researchgate.net |
| Klebsiella aerogenes protein (PDB: 2KAU) | Bacterial Protein | -3.45 | ASP-329 | Antibacterial mdpi.com |
| FOXM1-DNA Binding Domain | Transcription Factor | Data not specified | Asn283, His287, Arg286 | Anti-cancer nih.gov |
| SARS-CoV-2 Mpro (PDB: 6LU7) | Viral Protease | Data not specified | Not specified | Anti-viral nih.gov |
Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)
The stability of a ligand-macromolecule complex is determined by a network of noncovalent intermolecular interactions. For aromatic heterocyclic compounds like this compound, hydrogen bonds and π-π stacking are among the most critical interactions governing binding affinity and specificity.
Hydrogen Bonding: The benzothiazole scaffold contains nitrogen and, in the case of the ethyl carboxylate group, oxygen atoms that can act as hydrogen bond acceptors. The aromatic protons can also, in some contexts, act as weak hydrogen bond donors. Crystallographic studies of benzothiazole derivatives have confirmed the presence of intermolecular hydrogen bonds, such as N—H⋯N and C—H⋯O contacts, which organize the molecules into specific packing arrangements in the solid state nih.govresearchgate.net. In the context of protein binding, molecular docking studies frequently identify hydrogen bonds between the ligand and amino acid residues like aspartic acid, asparagine, and arginine mdpi.comnih.govnih.gov. These directional interactions are crucial for orienting the ligand correctly within the binding site.
| Interaction Type | Participating Groups (Ligand) | Participating Groups (Macromolecule/Crystal) | Typical Distance/Geometry | Significance |
|---|---|---|---|---|
| Hydrogen Bond | Thiazole Nitrogen, Carbonyl Oxygen | Amide N-H, Hydroxyl O-H (e.g., Asp, Asn, Arg) | ~1.6 - 2.2 Å (H···A distance) | Directionality and specificity in binding mdpi.comnih.gov |
| Pi-Pi Stacking | Benzothiazole aromatic system | Aromatic side chains (e.g., Phe, Tyr, Trp) | ~3.4 - 3.9 Å (centroid-centroid) | Stabilization of the binding complex nih.govmdpi.com |
| lp–π interaction | Oxadiazole (analogous) | Oxadiazole (analogous) | ~3.2 - 3.3 Å | Contributes to crystal packing and binding mdpi.com |
Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein is not a simple lock-and-key process. Both the ligand and the protein can exhibit conformational flexibility. The process by which a protein's active site changes shape to accommodate a ligand is known as "induced fit." Computational methods, particularly induced-fit docking (IFD), can model these changes.
For benzothiazole derivatives, IFD studies have been applied to understand their inhibitory potential against certain enzymes researchgate.net. These simulations suggest that upon the entry of the ligand, the amino acid side chains in the active site can reorient themselves to optimize interactions, such as hydrogen bonding and π-π stacking, thereby forming a more stable complex.
The inherent flexibility of this compound itself also plays a role. The ethyl carboxylate group can rotate relative to the planar benzothiazole ring system. Crystallographic studies of related structures show that the dihedral angle between the central ring system and the ethyl carboxylate group can vary, indicating a degree of conformational freedom nih.gov. Similarly, in other substituted benzothiazoles, the orientation of substituents with respect to the core can differ significantly, which can influence how the molecule fits into a binding pocket nih.gov. Understanding this conformational landscape is crucial for accurately predicting binding modes and designing ligands that can adapt to the specific topology of a target's active site.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose, explore conformational changes, and understand the dynamic behavior of the complex in a simulated physiological environment.
For example, a 100 ns simulation of a benzimidazole (B57391) derivative (structurally related to benzothiazole) complexed with the SARS-CoV-2 main protease (Mpro) showed that the complex remained stable without significant fluctuations nih.gov. In another study, MD simulations of benzothiazole derivatives with acetylcholinesterase showed that the ligand-enzyme complex stabilized after an initial period of fluctuation, confirming a stable binding mode over the 200 ns simulation nih.gov. These simulations validate the docking results and provide a higher level of confidence in the predicted binding mode and the stability of the ligand-target interactions over time researchgate.netnih.gov.
Structure Activity Relationship Sar Studies and Mechanistic Insights for Benzo D Thiazole 6 Carboxylate Derivatives in Chemical Biology
Influence of Substituents on Biological Activity Profiles
The biological activity of benzo[d]thiazole derivatives is highly dependent on the nature and position of substituents on the benzo[d]thiazole core. mdpi.compharmacyjournal.in Researchers have systematically varied functional groups at different positions and explored bioisosteric replacements to optimize pharmacological activity.
Systematic Variation of Functional Groups at Different Positions of the Benzo[d]thiazole Core
The substitution pattern on the benzothiazole (B30560) ring system plays a crucial role in determining the pharmacological and biological activity of these compounds. mdpi.com Studies have shown that substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities. benthamscience.com
For instance, the introduction of different functional groups at various positions has been shown to modulate the biological profile of benzothiazole derivatives. The presence of hydrophobic moieties can contribute to cytotoxic activity against cancer cell lines, with amino, hydroxyl, and chloro groups enhancing this effect. pharmacyjournal.in At the second position, phenyl and substituted phenyl groups have been associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in Halogen substituents can impart anticonvulsant properties, while methoxy (B1213986) (-OCH3) groups have been linked to anti-Alzheimer's activity. pharmacyjournal.in
Furthermore, modifications at the 6-position of the benzothiazole core have been shown to be critical. The presence of hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups at this position can boost a compound's potency. pharmacyjournal.in The introduction of a carboxylic acid group at position 6 has been a key discovery in the development of potent DNA gyrase inhibitors. nih.gov
Table 1: Influence of Substituents on the Biological Activity of Benzo[d]thiazole Derivatives
| Position of Substitution | Substituent Group | Resulting Biological Activity |
| C-2 | Phenyl and substituted phenyl groups | Anticancer, anti-TB, anticonvulsant, anti-inflammatory pharmacyjournal.in |
| C-2 | Mercapto and hydrazine (B178648) groups | Bactericidal and anti-inflammatory pharmacyjournal.in |
| C-5 | -H, -Cl, -F | Increased potency pharmacyjournal.in |
| C-6 | -OH, -OCH3, -CH3 | Increased potency pharmacyjournal.in |
| C-6 | Carboxylic acid | Potent DNA gyrase inhibition nih.gov |
| General | Halogen substituents | Anticonvulsant properties pharmacyjournal.in |
| General | -OCH3 substituents | Anti-Alzheimer's activity pharmacyjournal.in |
| General | Hydrophobic moieties | Cytotoxic activity against cancer cell lines pharmacyjournal.in |
Impact of Bioisosteric Replacements on Pharmacological Activity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of benzo[d]thiazole derivatives, bioisosteric replacements have been explored to enhance their pharmacological activity.
For example, the nitrogen and sulfur atoms in the thiazole (B1198619) ring are key to the biological activity of many compounds. pharmacyjournal.in The concept of bioisosterism between sulfur and oxygen atoms suggests that replacing one with the other can lead to compounds with broadly similar biological properties. nih.gov This principle has been applied in the design of various heterocyclic compounds, including those based on the benzo[d]thiazole scaffold.
In the development of cannabinoid receptor antagonists, thiazoles, triazoles, and imidazoles have been designed as bioisosteres of the 1,5-diarylpyrazole motif found in rimonabant. acs.org This approach demonstrated that these heterocyclic systems can serve as effective bioisosteres, leading to potent and selective CB1 receptor antagonists. acs.org Similarly, benzazaborinines have been investigated as novel bioisosteric replacements for naphthalene, showcasing their potential in drug discovery. nih.gov The application of such bioisosteric replacement strategies to the benzo[d]thiazole-6-carboxylate core could lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
Molecular Basis of Biological Actions
The diverse biological activities of benzo[d]thiazole-6-carboxylate derivatives stem from their interactions with various molecular targets, including enzymes and receptors. Understanding these interactions at a molecular level is crucial for rational drug design and development.
Interrogation of DNA Gyrase Inhibition Mechanisms
A significant area of research for benzo[d]thiazole derivatives has been their role as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govnih.govrsc.org The introduction of a carboxylic acid group at the 6-position of the benzothiazole scaffold was a pivotal discovery, leading to potent gyrase inhibitors with excellent activity against Gram-positive bacteria, including resistant strains. nih.gov
The mechanism of inhibition involves the binding of the benzothiazole derivative to the GyrB subunit of DNA gyrase. nih.govnih.gov Co-crystal structures have revealed that the pyrrolamide moiety of these inhibitors forms hydrogen bonds and hydrophobic interactions within the enzyme's lipophilic pocket. The benzothiazole core itself engages in a cation-π stacking interaction, while the carboxylate group at position 6 forms a crucial salt bridge, anchoring the inhibitor to the enzyme. nih.govnih.gov Efforts to improve the properties of these inhibitors have included modifications at the 4-position of the benzothiazole ring and conjugation with siderophore mimics to enhance uptake into Gram-negative bacteria. nih.govnih.govrsc.org
Table 2: Key Interactions of Benzo[d]thiazole-6-carboxylate Derivatives with DNA Gyrase
| Inhibitor Moiety | Enzyme Residue/Region | Type of Interaction |
| Pyrrolamide moiety | Lipophilic pocket (e.g., Val43, Ala47, Ile78) | Hydrophobic interactions nih.gov |
| Pyrrolamide moiety | Asp81 (S. aureus GyrB) | Hydrogen bonding nih.gov |
| Benzothiazole scaffold | Arg76 side chain | Cation−π stacking interaction nih.gov |
| Carboxylate at position 6 | Arg136 side chain / Arg144 | Salt bridge nih.govnih.gov |
Modulation of Enzyme Activity (e.g., MAO, BuChE, ABAD/17β-HSD10)
Beyond DNA gyrase, benzo[d]thiazole derivatives have been shown to modulate the activity of other enzymes implicated in various diseases. For example, certain derivatives have exhibited inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of depression and neurodegenerative disorders.
Additionally, some benzothiazole compounds have been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme that plays a role in the progression of Alzheimer's disease. The ability of these compounds to interact with and inhibit such enzymes highlights their potential as therapeutic agents for a range of conditions. The specific structural features of the benzo[d]thiazole-6-carboxylate core and its substituents that govern the selective inhibition of these enzymes remain an active area of investigation.
Receptor Binding and Modulation (e.g., 5HT1A, AMPA receptors)
The interaction of benzo[d]thiazole derivatives with various receptors is another key aspect of their biological activity. For instance, some derivatives have been found to bind to serotonin (B10506) 5-HT1A receptors, which are involved in the regulation of mood and anxiety.
Furthermore, there is growing interest in the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by thiazole and benzothiazole derivatives. nih.govnih.govmdpi.com AMPA receptors are critical for fast synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders. Studies have shown that certain thiazole derivatives can act as allosteric modulators of AMPA receptors, influencing their channel kinetics. nih.gov While specific studies on ethyl benzo[d]thiazole-6-carboxylate's direct interaction with these receptors are ongoing, the structural similarities to known AMPA receptor modulators suggest a potential avenue for future research. nih.govnih.gov The identification of putative binding sites for such modulators within the AMPA receptor structure provides a basis for the rational design of new therapeutic agents. nih.gov
Interaction with Microbial Targets (e.g., CYP51, FtsZ protein)
The antimicrobial potential of benzothiazole derivatives stems from their ability to interact with various essential microbial targets. While direct studies on this compound with certain targets are emerging, the broader benzothiazole class provides significant insights into potential mechanisms of action.
CYP51 (Lanosterol 14α-demethylase): CYP51 is a vital enzyme in the biosynthesis of ergosterol, a key component of the fungal cell membrane. nih.govnih.gov Its inhibition disrupts membrane integrity, leading to fungal cell death. Azoles are a major class of antifungal agents that function by inhibiting CYP51. nih.govnih.gov The mechanism involves the nitrogen atom of the azole ring binding to the heme iron atom in the enzyme's active site. nih.gov Thiazole-containing compounds, as part of the broader azole family, are recognized for this potential. nih.gov Research into novel antifungal agents has focused on designing derivatives that can overcome resistance, often by modifying the scaffold to enhance interaction with the hydrophobic binding site of the CYP51 enzyme. nih.gov For instance, new N'-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives have been synthesized and shown to possess anticandidal activity against various fluconazole-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL. nih.gov
FtsZ (Filamenting temperature-sensitive mutant Z) protein: FtsZ is a crucial protein in bacterial cell division, forming a Z-ring at the division site. nih.govnih.gov Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual bacterial death, making it an attractive target for new antibiotics. nih.gov Molecular structures featuring a benzothiazole scaffold have been identified as common inhibitors of bacterial cell division that disrupt FtsZ function. nih.gov For example, benzofuroquinolinium derivatives, which incorporate a benzothiazole moiety, have been shown to effectively inhibit the GTPase activity and polymerization of FtsZ. nih.gov Similarly, a benzothiadiazole derivative, C109, was found to inhibit the GTPase activity of FtsZ in Acinetobacter baumannii with an IC₅₀ of 11.84 μM and to block its polymerization. nih.gov These findings suggest that the benzothiazole core, including that of benzo[d]thiazole-6-carboxylate derivatives, is a promising framework for designing novel FtsZ inhibitors.
Drug Design Principles Derived from Benzo[d]thiazole-6-carboxylate Analogues
The structural versatility of the benzo[d]thiazole-6-carboxylate scaffold has been leveraged to develop sophisticated antibacterial agents through various innovative drug design principles.
Development of Multi-Target Directed Ligands (MTDLs)
A key strategy to combat antimicrobial resistance is the development of Multi-Target Directed Ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. nih.gov This approach can lead to broader spectrum activity and a lower likelihood of resistance development. nih.gov
Benzothiazole derivatives have proven to be an excellent scaffold for MTDLs. Researchers have developed ATP-competitive dual inhibitors targeting both DNA gyrase and topoisomerase IV, two essential bacterial type IIA topoisomerases that control DNA topology. nih.govnih.govrsc.org The discovery of benzimidazole (B57391) ureas as dual-targeting inhibitors of both enzymes highlighted the potential of related heterocyclic structures. nih.govacs.org Subsequent work on the benzothiazole class led to the development of potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.govacs.org In these designs, the carboxylate group at the C-6 position of the benzothiazole ring plays a critical role, forming a strong salt bridge with key arginine residues (e.g., Arg136 in E. coli GyrB) in the ATP-binding site, which is crucial for potent inhibition. nih.govrsc.org
| Compound Class | Target Enzymes | Key Findings |
| Benzothiazole-based inhibitors | DNA Gyrase (GyrB), Topoisomerase IV (ParE) | The 6-carboxylate group is essential for forming a salt bridge with Arg136 in the ATP-binding site of E. coli GyrB, leading to potent dual inhibition. rsc.orgnih.govrsc.org |
| Benzimidazole Ureas | DNA Gyrase, Topoisomerase IV | Served as a foundational class for developing dual-targeting inhibitors, demonstrating the effectiveness of targeting the ATP-binding sites of both enzymes. nih.govacs.org |
Strategies for Overcoming Drug Resistance Mechanisms
The emergence of antibiotic resistance is a major global health threat, driven by mechanisms such as enzymatic inactivation of the drug, alteration of the drug target, and reduced intracellular drug concentration via efflux pumps. nih.govyoutube.comyoutube.com Designing drugs that can circumvent these mechanisms is a critical goal.
For benzothiazole-based agents, efflux pumps are a significant resistance mechanism, particularly in Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. acs.orgnih.gov Resistance development in P. aeruginosa against certain benzothiazole inhibitors has been linked to the induction of efflux mechanisms rather than mutations in the target protein, GyrB. acs.org
Strategies to overcome this include:
Development of Efflux Pump Inhibitors (EPIs): Co-administration of an EPI with a benzothiazole antibiotic could restore its activity by preventing its expulsion from the bacterial cell. This approach is analogous to the use of β-lactamase inhibitors with β-lactam antibiotics. nih.govnih.gov
Structural Modification: Chemical modifications to the benzothiazole scaffold can be made to reduce its recognition and transport by efflux pumps. nih.gov
Trojan Horse Strategy: As detailed in the next section, conjugating the antibiotic to a molecule that is actively transported into the cell can bypass efflux pumps and overcome permeability barriers. rsc.orgnih.gov
| Resistance Mechanism | Organism Example | Strategy to Overcome |
| Efflux Pump Overexpression | P. aeruginosa | Development of Efflux Pump Inhibitors (EPIs), structural modification of the antibiotic, conjugation to siderophore mimics. acs.orgnih.gov |
| Target Alteration | A. baumannii | Identification of mutations in the gyrB gene (e.g., R150C/H) allows for structure-based design of next-generation inhibitors that are less susceptible to this mutation. acs.org |
| Multiple Mechanisms | General | Development of multi-target directed ligands to reduce the probability of simultaneous resistance development. nih.gov |
Conjugation with Siderophore Mimics for Enhanced Delivery
Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, often rendering antibiotics ineffective. nih.gov To overcome this, the "Trojan horse" approach has been successfully employed. rsc.orgnih.govresearchgate.net This strategy involves conjugating an antibiotic to a siderophore, a small molecule that bacteria produce and recognize to acquire essential iron. nih.govresearchgate.net The bacterium actively transports the siderophore-drug conjugate into the cell, effectively delivering the antibiotic payload. nih.govnih.gov
This approach has been validated by the FDA approval of Cefiderocol, a cephalosporin-siderophore conjugate. nih.govrsc.org Researchers have applied this principle to potent benzothiazole-based inhibitors of DNA gyrase and topoisomerase IV. nih.govrsc.orgresearchgate.nethelsinki.fi In one strategy, a siderophore mimic was attached to the 6-carboxylic acid group of the benzothiazole ring. nih.gov In another, the mimic was incorporated at the C-4 position. nih.govrsc.org
A key study demonstrated that a conjugate (compound 18b ) with a hydroxypyridinone siderophore mimic attached at the C-4 position of the benzothiazole scaffold displayed potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.govrsc.orgresearchgate.net Crucially, this conjugate showed a twofold enhancement of antibacterial activity against an efflux-defective E. coli strain in an iron-depleted medium, confirming that its uptake was facilitated by the siderophore mimic via bacterial iron transport systems. nih.govresearchgate.net
| Conjugate | Parent Compound Activity | Conjugate Activity | Key Finding |
| 10 (Siderophore at C-6) | Parent inhibitor of GyrB/ParE. nih.gov | Weaker inhibition compared to parent. nih.gov | Attachment at the 6-carboxylate position was explored as a direct conjugation strategy. nih.gov |
| 18b (Siderophore at C-4) | Potent dual inhibitor of GyrB/ParE. nih.gov | Potent E. coli DNA gyrase and Topo IV inhibition; 2-fold increased antibacterial activity in iron-depleted media. nih.govrsc.org | Demonstrates successful hijacking of the iron-uptake machinery for enhanced delivery into Gram-negative bacteria. nih.govresearchgate.net |
Advanced Research Applications of Ethyl Benzo D Thiazole 6 Carboxylate in Materials Science and Chemical Engineering
Application in Organic Electronics and Optoelectronic Devices
The benzothiazole (B30560) moiety is a well-established electron-deficient system, making it a valuable component in the design of high-performance organic electronic materials. Its incorporation into larger conjugated systems can significantly influence the electronic properties, such as electron affinity and charge transport characteristics, which are crucial for optoelectronic devices.
Development of Novel Organic Semiconductors
While research has broadly focused on the thiazole (B1198619) and benzothiadiazole classes for organic semiconductors, Ethyl benzo[d]thiazole-6-carboxylate represents a fundamental structural unit for creating more complex, high-performance materials. nih.govresearchgate.netresearchgate.netrsc.org The development of novel organic semiconductors often involves the synthesis of donor-acceptor (D-A) type molecules to tune the HOMO/LUMO energy levels. The electron-withdrawing nature of the benzothiazole core makes it an excellent acceptor unit.
Researchers synthesize derivatives by leveraging the functional groups on this compound to build larger, conjugated systems. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in coupling reactions to link with donor moieties. Alternatively, the benzothiazole ring system itself can be functionalized to create extended π-systems necessary for efficient charge transport in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells. nih.govresearchgate.net New benzothiadiazole derivatives, for example, have been synthesized and characterized as organic semiconductors for OTFTs, demonstrating the utility of this core structure in electronic applications. nih.gov
Fluorescence Properties and Tunable Emitters
The benzothiazole scaffold is known for its fluorescent properties. The emission characteristics of materials derived from this compound can be finely tuned by chemical modification. This tunability is key for applications in organic light-emitting diodes (OLEDs) and other emissive technologies.
By creating derivatives, the emission wavelength can be shifted across the visible spectrum. For example, the introduction of electron-donating groups to the benzothiazole core can lead to a red-shift in emission due to an enhanced intramolecular charge transfer (ICT) character. Research on related benzothiazole derivatives demonstrates that their emission can range from blue-violet to orange, and by doping these compounds into a polymer matrix, white-light emission can be achieved. This principle of structural tuning is directly applicable to derivatives synthesized from this compound.
Design of Fluorescent Probes and Sensors
The inherent fluorescence of the benzothiazole core makes this compound an excellent starting point for the rational design of fluorescent probes and sensors. These sensors operate by changing their fluorescence properties (intensity, wavelength, or lifetime) upon interaction with a specific analyte or a change in their local environment.
Development of Environmentally Responsive Fluorophores
Fluorophores that change their optical properties in response to the polarity of their environment are known as solvatochromic dyes. Such dyes are valuable for probing cellular environments or as components in sensing materials. A study on a diazenyl derivative of this compound, namely ethyl 2-((4-((2-hydroxyethyl)(methyl)amino)phenyl)diazenyl)benzo[d]thiazole-6-carboxylate, has demonstrated significant solvatochromic behavior. researchgate.net The compound's UV-Vis absorption and fluorescence emission spectra were shown to shift depending on the polarity of the solvent, indicating a change in the dipole moment between the ground and excited states. This behavior confirms that the this compound framework is a viable platform for creating environmentally sensitive fluorescent probes. researchgate.net
Sensor Development for Specific Analyte Detection (e.g., Aqueous Fluoride)
The benzothiazole scaffold is a key component in the design of chemosensors for specific ions. While direct studies on this compound as a fluoride (B91410) sensor are not prominent, a closely related compound, Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate, has been effectively used for this purpose. In that system, the hydroxyl group is functionalized with a silyl (B83357) protecting group. In the presence of fluoride ions, the silicon-fluorine bond formation is highly favorable, leading to the cleavage of the silyl ether and regeneration of the hydroxyl group. This event triggers a distinct "turn-on" fluorescence response.
This mechanism highlights a powerful strategy for sensor design. This compound can serve as a precursor to analogous sensors. Through synthetic modification, such as reduction of the ester to an alcohol and subsequent functionalization, it is possible to develop probes for a variety of analytes based on similar "protecting group-reaction" strategies.
Role in Polymer Chemistry and Functional Materials Development
The structural features of this compound make it a suitable monomer or precursor for the synthesis of functional polymers. The benzothiazole unit can be incorporated into a polymer backbone to impart specific electronic, optical, or thermal properties to the final material.
The development of conjugated polymers for electronics is a major area of materials science. The ester group of this compound can be chemically converted into other functional groups, such as diols or diamines, which can then be used in polycondensation reactions. For example, conversion to a di-bromo derivative would allow its use in cross-coupling polymerization reactions like Suzuki or Stille to form fully conjugated polymers. Such polymers containing the electron-deficient benzothiazole unit are of interest for applications in organic solar cells and transistors. The rigid and planar structure of the benzothiazole unit facilitates π–π stacking in the solid state, which is beneficial for charge transport in these materials.
Utilization as Monomeric Units for Polymer Synthesis
The synthesis of polymers from functional monomers is a cornerstone of materials science. Typically, monomers possess reactive groups, such as vinyl or acrylic moieties, that can undergo polymerization. While research has been conducted on polymerizable liquid crystalline monomers containing a benzothiazole mesogen linked to a methacrylate (B99206) group, there is no specific mention of this compound serving as such a monomer. researchgate.net
For a compound like this compound to act as a monomer in common polymerization reactions, such as polycondensation, it would typically require at least two reactive functional groups that can participate in the formation of the polymer chain. The ester group could potentially be used in transesterification polymerization, but this would necessitate a co-monomer with appropriate reactive sites, and such studies involving this specific compound have not been prominently reported.
Research into polymers with benzothiazole side chains has demonstrated the synthesis of high-refractive-index polymers from S-vinyl sulfide (B99878) derivatives bearing benzothiazole units. acs.org This highlights a strategy where the benzothiazole moiety is attached to a polymerizable group, rather than the benzothiazole derivative itself acting as the primary monomer without a polymerizable functional group.
Crosslinking Agents and Polymer Additives
Crosslinking is a critical process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. rsc.orgyoutube.com Crosslinking agents are molecules that can form chemical bonds between polymer chains. While some benzothiazole derivatives have been investigated for their roles in polymer chemistry, for instance as accelerators in the vulcanization of rubber, the specific use of this compound as a crosslinking agent is not described in the reviewed literature. researchgate.net
Similarly, the function of this compound as a polymer additive to modify properties has not been a significant focus of published research. While benzothiazole derivatives have been incorporated into polymers to create redox-responsive materials, these systems typically involve specifically designed monomers rather than the direct addition of this compound. rsc.org
Future Research Trajectories and Interdisciplinary Challenges in Ethyl Benzo D Thiazole 6 Carboxylate Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly synthetic routes is paramount for the future of Ethyl benzo[d]thiazole-6-carboxylate and its derivatives. Traditional methods for creating the benzothiazole (B30560) core often involve cyclization or condensation reactions. acs.org Modern research, however, is shifting towards greener alternatives that offer higher yields, reduced reaction times, and minimized waste. bepls.com
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. bepls.com For benzothiazole derivatives, microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. bepls.com
Green Catalysts and Solvents: Researchers are investigating the use of eco-friendly catalysts like 1,4-diazabicyclo[2.2.2]-octane (DABCO) and recyclable solvents such as water to reduce the environmental impact of synthesis. bepls.com Such protocols are not only safer but also often result in excellent product yields. bepls.com
One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single flask to form a complex product, represent a highly efficient synthetic strategy. bepls.com They streamline the process, reduce the need for purification of intermediates, and conserve resources.
A comparison of traditional and emerging synthetic approaches is highlighted below:
| Parameter | Traditional Methods | Novel/Green Methods | References |
| Reaction Time | Often lengthy (several hours) | Rapid (minutes to a few hours) | bepls.com |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasonic waves | bepls.com |
| Catalysts | Often use harsh acids, bases, or heavy metals (e.g., bromine, palladium) | Recyclable, non-toxic catalysts (e.g., DABCO, iodine) | acs.orgbepls.com |
| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions | bepls.com |
| Yield | Variable to good | Good to excellent | bepls.com |
| Sustainability | Lower, generates more waste | Higher, aligns with green chemistry principles | bepls.comarkat-usa.org |
These advancements are crucial for making the synthesis of this compound derivatives more cost-effective and sustainable, thereby facilitating their broader application in various scientific fields. arkat-usa.org
Integration of Advanced Computational Techniques for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods are being increasingly employed to predict molecular properties, guide the design of new derivatives, and understand their interactions with biological targets.
Density Functional Theory (DFT): DFT studies are used to analyze the electronic structure of benzothiazole derivatives. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's reactivity and electronic properties. nih.govdergipark.org.tr
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. It is instrumental in identifying potential biological targets and understanding the binding modes of benzothiazole-based inhibitors. nih.gov
ADME/T Prediction: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.govnih.gov This allows researchers to assess the "drug-likeness" of designed molecules early in the discovery process, predicting parameters like lipophilicity (LogP) and Topological Polar Surface Area (TPSA) which are crucial for bioavailability. nih.govdergipark.org.tr
The table below shows examples of computationally predicted properties for thiazole (B1198619) derivatives, which are critical for designing new therapeutic agents.
| Computational Tool/Method | Predicted Property | Significance | References |
| DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO energy gap | Predicts chemical reactivity and stability | nih.govdergipark.org.tr |
| SwissADME | Lipophilicity (LogP) | Influences solubility and membrane permeability | nih.govdergipark.org.tr |
| SwissADME | Topological Polar Surface Area (TPSA) | Predicts oral bioavailability | dergipark.org.tr |
| Molecular Docking | Binding Affinity/Score | Estimates the strength of interaction with a biological target | nih.gov |
The integration of these computational techniques accelerates the design-synthesis-testing cycle, making the search for new, potent, and specific benzothiazole derivatives more efficient and cost-effective. nih.gov
Deepening Mechanistic Understanding of Biological and Material Interactions
A fundamental understanding of how this compound and its analogues interact with biological systems and materials at a molecular level is crucial for developing new applications.
In the biological realm, research is focused on elucidating the precise mechanisms of action. Many bioactive benzothiazoles function as enzyme inhibitors. For instance, derivatives have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, by binding to the enzyme's active site and blocking downstream signaling pathways. The hydroxyl and carboxylate groups on the benzothiazole ring can play a critical role in the binding affinity and specificity towards the target enzyme. Other mechanisms include the modulation of signaling pathways that regulate cell proliferation and apoptosis.
In materials science, the unique photophysical properties of the benzothiazole core are being exploited. For example, a derivative, Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate, serves as the basis for fluorescent probes. When combined with a silyl (B83357) group, it exhibits a strong "turn-on" fluorescence response in the presence of fluoride (B91410) ions, making it a potential sensor for aqueous fluoride detection. However, the poor water solubility of some of these compounds presents a challenge, necessitating structural modifications to enhance their utility in biological or aqueous environments.
Development of Targeted Delivery Systems and Bioconjugates
To enhance the efficacy and reduce potential off-target effects of potent benzothiazole derivatives, researchers are exploring targeted delivery systems and bioconjugation strategies. These approaches aim to deliver the active compound specifically to the desired site of action, such as a tumor cell, or to improve its physicochemical properties.
One strategy involves bioconjugation , where the benzothiazole molecule is chemically linked to another molecule to enhance its properties. For example, to overcome the poor water solubility of a fluorescent probe based on a benzothiazole core, conjugation with glucosamine (B1671600) has been explored to increase its hydrophilicity and biocompatibility.
Another promising area is the use of nanoparticle-based delivery systems . Nanodiamonds, for instance, have been investigated as carriers for delivering bioactive compounds. nih.gov Loading a therapeutic agent onto such a nanocarrier can improve its solubility, stability, and pharmacokinetic profile. nih.gov This approach could potentially be adapted for the targeted delivery of this compound derivatives in therapeutic applications. nih.gov
These advanced delivery strategies hold the key to translating the potent in vitro activities of many benzothiazole compounds into effective therapeutic agents.
Exploration of New Applications in Emerging Scientific Fields
The versatile benzothiazole scaffold, including this compound, continues to find applications in diverse and emerging scientific fields beyond its traditional uses. The ability to easily modify the core structure allows for the fine-tuning of its properties for specific applications. acs.org
Medicinal Chemistry: The benzothiazole moiety is present in compounds with a wide range of pharmacological activities, including anticancer, antifungal, antidiabetic, and neuroprotective properties. acs.org Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), contains a benzothiazole core, highlighting the therapeutic potential of this class of compounds. acs.org Future research will likely focus on developing derivatives with enhanced potency and selectivity for various diseases. nih.gov
Materials Science: Benzothiazole derivatives are being explored for use in new materials with specific electronic and optical properties. Their inherent fluorescence makes them suitable for use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). acs.org
Catalysis: The unique electronic properties of the benzothiazole ring system suggest potential applications in catalysis, although this remains a less explored area. arkat-usa.org
The continuous discovery of new biological activities and material properties ensures that this compound and its derivatives will remain a fertile ground for scientific investigation and innovation for years to come.
Q & A
Q. What are the common synthetic routes for preparing Ethyl benzo[d]thiazole-6-carboxylate and its derivatives?
this compound is typically synthesized via bromination and subsequent functionalization. For example, bromination of 2-aminobenzo[d]thiazole-6-carboxylate using CuBr₂ and tert-butyl nitrite in acetonitrile yields ethyl 2-bromobenzo[d]thiazole-6-carboxylate with 77% yield after purification . Alternative routes include Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent, which activates carbonyl groups via hydrogen bonding, enabling efficient cyclization and functionalization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.55 ppm for aromatic protons in CDCl₃) confirm substituent positions .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z 316.1 [M+H]⁺ for alkylated derivatives) .
- Column chromatography : Purification using gradients like ethyl acetate/hexanes (1–100% EA) ensures high purity .
Advanced Research Questions
Q. How do electron-donating vs. electron-withdrawing substituents affect reaction yields in benzo[d]thiazole functionalization?
In Friedel-Crafts acylation, electron-donating groups (e.g., -OCH₃) on benzaldehyde accelerate reaction rates and improve yields (90–96%) by stabilizing intermediates via resonance. Conversely, electron-withdrawing groups (e.g., -NO₂) slow reactions due to reduced nucleophilicity, requiring longer reaction times and resulting in lower conversions (60–75%) . Methodological adjustments, such as increasing catalyst loading or temperature, can mitigate these effects.
Q. What strategies optimize low-yield reactions in benzo[d]thiazole alkylation?
Low yields (e.g., 8% in pyridine-based alkylation ) often stem from steric hindrance or poor nucleophile activation. Solutions include:
Q. How can computational tools aid in understanding benzo[d]thiazole derivatives' biological activity?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding affinities of benzo[d]thiazole-based inhibitors to targets like DNA gyrase. For instance, substituents at the 4-position (e.g., trifluoroethoxy groups) enhance hydrophobic interactions with bacterial enzyme pockets, correlating with MIC values ≤1 µg/mL against Acinetobacter baumannii .
Q. How do crystallographic techniques resolve structural ambiguities in benzo[d]thiazole derivatives?
Single-crystal X-ray diffraction (SHELXL ) and visualization tools (Mercury ) analyze hydrogen-bonding patterns and packing motifs. For example, intermolecular N–H···O bonds in ethyl 2-amino derivatives stabilize crystal lattices, confirmed by graph-set analysis (e.g., R₁²(6) motifs) . High-resolution data (≤0.8 Å) is critical for resolving torsional angles in fused-ring systems.
Data Contradiction & Troubleshooting
Q. How should researchers address discrepancies in reported reaction yields for similar benzo[d]thiazole syntheses?
Contradictions often arise from subtle differences in conditions (e.g., moisture sensitivity of Eaton's reagent vs. air stability of CuBr₂ ). Systematic replication with controlled variables (solvent purity, inert atmosphere) and real-time monitoring (TLC, in-situ IR) can identify critical factors. For example, tert-butyl nitrite decomposition under prolonged stirring may explain yield variability in bromination .
Q. Why do some benzo[d]thiazole derivatives exhibit unexpected bioactivity despite similar SAR profiles?
Subtle stereoelectronic effects (e.g., para-substituent dipole moments) or off-target interactions (e.g., metal chelation by pyrrole-carboxamide groups ) may alter activity. Combinatorial screening (e.g., 96-well plate assays) and proteomic profiling (LC-MS/MS) help deconvolute mechanisms.
Methodological Innovations
Q. What green chemistry approaches are applicable to benzo[d]thiazole synthesis?
Solvent-free Friedel-Crafts acylation reduces waste and energy use. Eaton's reagent (P₂O₅·MeSO₃H) enables one-pot cyclization without toxic solvents, achieving 90% yields . Microwave-assisted synthesis further shortens reaction times (e.g., 30 min vs. 48 h for nitro reductions ).
Q. How can high-throughput crystallography accelerate benzo[d]thiazole derivative development?
Automated pipelines (e.g., SHELXC/D/E ) screen crystallization conditions (96-well plates) and phase macromolecular complexes. For example, rapid data collection (≤5 min/frame) at synchrotron facilities resolved benzo[d]thiazole-DNA gyrase binding modes, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
